trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
Overview
Description
trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Scientific Research Applications
Chemistry: In chemistry, trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid is used as an intermediate in the synthesis of various complex molecules. Its Boc-protected amine group allows for selective reactions and functional group transformations.
Biology: The compound is utilized in the development of biologically active molecules, including pharmaceuticals and agrochemicals. Its structural features make it a valuable building block for designing compounds with specific biological activities.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of drug candidates. Its ability to protect amine groups during synthesis is crucial for the development of therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Future Directions
Mechanism of Action
Target of Action
The compound is known to be involved in organic synthesis, particularly in the protection of amino groups .
Mode of Action
The compound, also known as “(3R,4S)-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid”, acts as a protecting group for amino functionalities in organic synthesis . The tert-butoxycarbonyl (Boc) group in the compound is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it an effective protecting group .
Biochemical Pathways
The compound plays a role in the biochemical pathway of amino group protection during organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol .
Result of Action
The primary result of the action of “trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid” is the protection of amino groups during organic synthesis, allowing for selective bond formation while minimizing competing reactions with reactive functional groups .
Action Environment
The efficacy and stability of “this compound” can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents. For instance, the deprotection of the Boc group takes place under room temperature conditions when using oxalyl chloride in methanol .
Biochemical Analysis
Biochemical Properties
Trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, acting as a protecting group that can be selectively removed under specific conditions. The compound’s interactions with enzymes such as oxalyl chloride and its role in the deprotection of N-tert-butyloxycarbonyl groups are well-documented . These interactions are crucial for the synthesis of complex peptides and proteins.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins within cells, leading to changes in cellular behavior. The compound’s impact on cell signaling pathways and gene expression can result in altered cellular responses, which are essential for understanding its role in biochemical research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The compound’s ability to induce changes in gene expression is also a key aspect of its molecular mechanism. These interactions are critical for its function as a protecting group in peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity of the compound is crucial for its safe and effective use in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells. These interactions can affect the compound’s accumulation and distribution, influencing its biochemical properties and effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its role in biochemical reactions and interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group of 4-methylpiperidine-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the deprotected amine derivative .
Comparison with Similar Compounds
- trans-1-(tert-Butoxycarbonyl)-4-ethylpiperidine-3-carboxylic acid
- trans-1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-3-carboxylic acid
- trans-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Comparison: Compared to similar compounds, trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid offers unique advantages in terms of its reactivity and stability. The presence of the methyl group at the 4-position enhances its chemical properties, making it a preferred choice for specific synthetic applications. Additionally, the Boc-protected amine group provides versatility in various chemical reactions.
Properties
IUPAC Name |
(3R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPZGYNNPYYDGA-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.